3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one
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Overview
Description
3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C21H24O3. This compound is characterized by the presence of a hydroxy group, a phenylpropoxy group, and a phenylhexenone structure. It is a stereoisomer with specific spatial configuration, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-phenylhex-5-en-1-one with 3-hydroxy-1-phenylpropan-1-ol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol: Similar in structure but with a different functional group arrangement.
3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol AldrichCPR: Another stereoisomer with distinct chemical properties.
Uniqueness
3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one is unique due to its specific spatial configuration and the presence of both hydroxy and phenylpropoxy groups.
Properties
CAS No. |
652146-32-2 |
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Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one |
InChI |
InChI=1S/C21H24O3/c1-2-9-19(16-20(23)17-10-5-3-6-11-17)24-21(14-15-22)18-12-7-4-8-13-18/h2-8,10-13,19,21-22H,1,9,14-16H2/t19?,21-/m1/s1 |
InChI Key |
LPXMSZQXEQQCOU-VGAJERRHSA-N |
Isomeric SMILES |
C=CCC(CC(=O)C1=CC=CC=C1)O[C@H](CCO)C2=CC=CC=C2 |
Canonical SMILES |
C=CCC(CC(=O)C1=CC=CC=C1)OC(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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